gamma - Decalactone - d4

Catalog No.
S1785127
CAS No.
1394230-29-5
M.F
C10H14D4O2
M. Wt
174.28
Availability
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gamma - Decalactone - d4

CAS Number

1394230-29-5

Product Name

gamma - Decalactone - d4

Molecular Formula

C10H14D4O2

Molecular Weight

174.28

Synonyms

gamma - Decalactone - d4

Gamma-decalactone, also known as 4-hydroxydecanoic acid lactone, is a cyclic ester with the molecular formula C10H18O2C_{10}H_{18}O_{2}. This compound is characterized by its intense peach aroma and is naturally found in various fruits, contributing significantly to their flavor profiles. It is widely used in the food and fragrance industries for its pleasant scent and taste, particularly in peach, apricot, and strawberry flavorings .

, primarily involving the lactonization of 4-hydroxydecanoic acid. This transformation can occur under acidic conditions, where the hydroxyl group reacts with the carboxylic acid group to form the lactone structure. The typical reaction can be summarized as follows:

4 Hydroxydecanoic acidAcidGamma decalactone+H2O\text{4 Hydroxydecanoic acid}\xrightarrow{\text{Acid}}\text{Gamma decalactone}+\text{H}_2\text{O}

Additionally, gamma-decalactone can be produced via biotransformation processes involving microorganisms capable of hydrolyzing castor oil and effecting beta-oxidation of the resulting fatty acids .

Research indicates that gamma-decalactone exhibits various biological activities. It has been noted for its potential anticonvulsant effects in models of epilepsy, suggesting its possible therapeutic applications . Furthermore, it has been assessed for genotoxicity and reproductive toxicity, with studies indicating that it does not pose significant risks at typical exposure levels found in consumer products .

Several methods exist for synthesizing gamma-decalactone:

  • Biotransformation: Utilizing microorganisms such as Yarrowia lipolytica, which can convert castor oil into gamma-decalactone through beta-oxidation. This method is environmentally friendly and yields high purity products .
  • Chemical Synthesis: The lactonization of 4-hydroxydecanoic acid under acidic conditions is a common laboratory method. This process typically involves heating the acid with a suitable catalyst to facilitate the formation of the lactone .
  • Fermentation: Culturing specific microorganisms that metabolize fatty acids from castor oil can also yield gamma-decalactone. The fermentation process includes monitoring substrate consumption and adjusting pH to optimize yield .

Gamma-decalactone is extensively utilized across various industries:

  • Food Industry: As a flavoring agent in beverages, desserts, and confections due to its appealing peach-like aroma.
  • Fragrance Industry: Incorporated into perfumes and personal care products for its sweet scent.
  • Pharmaceuticals: Investigated for potential therapeutic properties, particularly in neurology.
  • Household Products: Used in cleaning agents and air fresheners to enhance scent profiles .

Studies on gamma-decalactone's interactions with other compounds have revealed insights into its behavior in different environments:

  • Toxicological Assessments: Evaluations indicate that gamma-decalactone has low toxicity levels, making it suitable for use in consumer products without significant health risks .
  • Environmental Impact: Research suggests that it does not bioaccumulate significantly in aquatic environments, reducing concerns about ecological toxicity .

Gamma-decalactone shares structural similarities with several other lactones. Here are some comparable compounds:

Compound NameMolecular FormulaAroma CharacteristicsUnique Features
Gamma-octalactoneC8H14O2C_8H_{14}O_2FruityShorter carbon chain; less intense aroma
Gamma-nonalactoneC9H16O2C_9H_{16}O_2Sweet fruitIntermediate carbon chain; unique applications in flavors
Gamma-caprolactoneC6H10O2C_6H_{10}O_2Mildly sweetUsed extensively in polymers; lower volatility

Uniqueness of Gamma-Decalactone:
Gamma-decalactone stands out due to its intense peach aroma and high stability compared to its shorter-chain counterparts. Its broad application range in food and fragrance industries further distinguishes it from similar compounds.

Molecular Formula and Deuterium Labeling Pattern

Gamma-decalactone-d4 possesses a molecular formula of C₁₀H₁₄D₄O₂ (molecular weight: 174.278 g/mol). The deuterium atoms are strategically positioned at the C-7 and C-8 positions of the aliphatic chain (Figure 1), a configuration confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). This labeling pattern minimizes isotopic scrambling during sample preparation and analysis, a common challenge in deuterated lactone synthesis.

Table 1: Key Physicochemical Properties of Gamma-Decalactone-d4

PropertyGamma-Decalactone-d4Non-Deuterated Gamma-Decalactone
Molecular FormulaC₁₀H₁₄D₄O₂C₁₀H₁₈O₂
Molecular Weight (g/mol)174.278170.25
Boiling Point (°C)281281
Log P3.13.0

Comparison with Non-Deuterated Gamma-Decalactone

The non-deuterated form (C₁₀H₁₈O₂) shares identical functional groups but lacks isotopic labeling. Key differences include:

  • Mass Spectrometry: Gamma-decalactone-d4 exhibits a +4 Da shift in molecular ion clusters (e.g., m/z 174 vs. 170), facilitating discrimination in GC-MS chromatograms.
  • Spectral Signatures: Infrared (IR) spectra show attenuated C-D stretching vibrations at ~2100–2200 cm⁻¹, absent in the non-deuterated compound.
  • Chromatographic Behavior: Deuterated analogs elute slightly earlier in reverse-phase liquid chromatography due to reduced hydrophobicity.

Gas Chromatography Mass Spectrometry Quantification with Isotopic Purity Assessment

Gas chromatography mass spectrometry represents the primary analytical method for quantitative determination and purity assessment of gamma-decalactone-d4 [1]. The deuterated compound exhibits distinct chromatographic behavior compared to its non-deuterated analog due to the isotope effect on intermolecular interactions with the stationary phase. This chromatographic isotope effect manifests as a slight shift in retention time, with deuterated compounds typically eluting earlier than their protiated counterparts [2].

The molecular ion peak of gamma-decalactone-d4 appears at mass-to-charge ratio 174, representing a +4 mass unit shift from the non-deuterated compound [3]. This mass shift enables unambiguous identification and quantification when used as an internal standard in stable isotope dilution assays [1]. The fragmentation pattern of gamma-decalactone-d4 follows similar pathways to the parent compound, with the base peak occurring at m/z 85, corresponding to the lactone ring fragment [4]. Secondary fragmentation produces ions at m/z 29, 41, 27, and 55, with relative intensities of 23.41%, 15.67%, 11.36%, and 10.90% respectively [4].

Fragment m/zRelative Intensity (%)AssignmentNotes
174 (M+)VariableMolecular ion peakShifted by +4 mass units from non-deuterated analog
8599.99Base peak - lactone ring fragmentPrimary fragmentation pathway
2923.41CHO+ or C2H5+Secondary fragmentation
4115.67C3H5+ or C2H3O+Secondary fragmentation
2711.36C2H3+Secondary fragmentation
5510.90C4H7+Secondary fragmentation

Isotopic purity assessment requires careful evaluation of the mass spectral pattern to detect the presence of incompletely deuterated isotopomers [1]. Commercial preparations of gamma-decalactone-d4 typically exhibit isotopic purity levels exceeding 95%, with residual protiated species detectable at m/z values corresponding to d3, d2, d1, and d0 isotopomers [3] [5]. The synthesis methodology significantly influences the final isotopic composition, with reduction-based approaches using deuterium gas achieving higher incorporation levels compared to exchange-based methods [1].

Quantitative analysis employing gamma-decalactone-d4 as an internal standard relies on the assumption of identical chromatographic and ionization behavior between the deuterated and non-deuterated forms [6]. However, kinetic isotope effects can introduce systematic errors in quantification, particularly when metabolic transformations are involved [7]. The deuterium kinetic isotope effect manifests as differential rates of enzymatic or chemical conversion, potentially affecting the accuracy of quantitative measurements.

High-Resolution Mass Spectrometry for Deuterium Distribution Analysis

High-resolution mass spectrometry provides enhanced capabilities for characterizing the deuterium distribution within gamma-decalactone-d4 molecules [8]. The technique enables discrimination between isotopomers with identical nominal masses but different elemental compositions, particularly when deuterium scrambling or incomplete labeling has occurred during synthesis or storage [9].

Modern high-resolution instruments achieve mass accuracy levels below 5 parts per million, enabling unambiguous assignment of molecular formulas and detection of isotopic fine structure [8]. For gamma-decalactone-d4, the theoretical monoisotopic mass is 174.1370 daltons, compared to 170.1307 daltons for the non-deuterated analog [3] [4]. The mass difference of 4.0063 daltons reflects the replacement of four hydrogen atoms with deuterium isotopes.

ParameterSpecificationPurpose
Mass Resolution Required>10,000 FWHMIsotopomer separation
Mass Accuracy<5 ppmElemental composition confirmation
Deuterium Distribution AnalysisIndividual isotopomer detectionDeuterium scrambling detection
Isotopic Pattern RecognitionPattern matching algorithmsPurity assessment
Fragmentation EnergyLow energy (10-20 eV)Minimize fragmentation
Ion Source Temperature150-250°COptimal ionization
Scan Rangem/z 50-300Complete mass spectrum coverage

Deuterium distribution analysis relies on the examination of isotopic patterns resulting from the presence of multiple deuterium atoms within the molecule [9]. The isotopic envelope of gamma-decalactone-d4 exhibits characteristic peak spacing corresponding to the mass difference between deuterium and hydrogen isotopes. Natural abundance carbon-13 contributions complicate the isotopic pattern, requiring sophisticated deconvolution algorithms to accurately determine the deuterium content and distribution [8].

Advanced mass spectrometric techniques, including hydrogen-deuterium exchange coupled with tandem mass spectrometry, enable investigation of deuterium mobility and exchange kinetics [10] [11]. These approaches are particularly valuable for assessing the stability of deuterium labeling under various analytical conditions and identifying potential sites of isotopic scrambling [12]. For gamma-decalactone-d4, the lactone ring structure and aliphatic side chain may exhibit different deuterium exchange rates, influencing the overall isotopic stability of the compound.

Fragmentation studies using collision-induced dissociation or electron-based dissociation techniques provide insights into the specific deuterium incorporation sites within the molecule [13] [14]. The preservation of deuterium labeling during fragmentation depends on the dissociation mechanism, with electron transfer dissociation and ultraviolet photodissociation demonstrating superior performance in maintaining site-specific deuterium information [12] [14].

Nuclear Magnetic Resonance Spectroscopy

$$^{1}\text{H}$$-Nuclear Magnetic Resonance Chemical Shift Anisotropy in Deuterated Systems

Proton nuclear magnetic resonance spectroscopy of gamma-decalactone-d4 presents unique analytical challenges and opportunities arising from the presence of deuterium atoms within the molecular structure. The replacement of hydrogen with deuterium fundamentally alters the proton nuclear magnetic resonance spectrum by eliminating signals from deuterated positions while introducing subtle isotopic perturbations to neighboring proton environments [15] [16].

Chemical shift anisotropy in deuterated systems manifests through multiple mechanisms affecting both the magnitude and tensor orientation of the nuclear shielding parameters [17]. In gamma-decalactone-d4, the deuterium substitution creates an asymmetric electronic environment that modifies the chemical shift anisotropy tensor of nearby protons [18]. This effect is particularly pronounced for protons in close proximity to deuterated carbon centers, where isotopic perturbation of bond lengths and vibrational frequencies alters the local magnetic environment [19].

The proton nuclear magnetic resonance spectrum of gamma-decalactone-d4 exhibits characteristic features depending on the specific deuteration pattern employed during synthesis [20]. For compounds deuterated at the 2,2,3,3-positions, the spectrum shows complete absence of signals in the 2.18-2.36 parts per million region corresponding to the α-methylene protons [20]. This signal suppression enables clear identification of deuterated positions and provides qualitative assessment of deuteration efficiency.

Proton PositionChemical Shift (ppm)MultiplicityDeuterium Effect
H-4 (lactone ring)4.33Triplet or modifiedVicinal coupling changes
H-5 (alkyl chain)1.12-2.18MultipletLong-range isotope effects
H-6 to H-10 (alkyl chain)0.74-1.77MultipletMinimal perturbation
Deuterated positions-AbsentComplete signal elimination

Chemical shift anisotropy measurements in deuterated systems require specialized nuclear magnetic resonance techniques capable of detecting small perturbations in the shielding tensor [17]. Solid-state nuclear magnetic resonance spectroscopy provides enhanced sensitivity to anisotropic interactions, enabling characterization of molecular orientation and dynamics in deuterated lactones [21]. The quadrupolar nature of deuterium nuclei introduces additional complexity through scalar and dipolar coupling interactions with nearby protons [22] [23].

Temperature-dependent nuclear magnetic resonance studies reveal the dynamic behavior of deuterated gamma-decalactone molecules and the influence of molecular motion on chemical shift anisotropy [24]. Low-temperature measurements enhance spectral resolution by reducing exchange processes and conformational averaging, enabling detection of isotopic perturbation effects that may be obscured at room temperature [18].

The application of deuterium decoupling techniques in proton nuclear magnetic resonance spectroscopy simplifies spectral interpretation by eliminating deuterium-proton coupling interactions [22]. This approach is particularly valuable for quantitative analysis of residual proton signals in highly deuterated samples, where complex multipicity patterns arising from deuterium coupling can complicate integration and assignment [15].

$$^{13}\text{C}$$-Nuclear Magnetic Resonance Isotopic Perturbation Effects

Carbon-13 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for detecting isotopic perturbation effects arising from deuterium substitution in gamma-decalactone-d4 [24] [25]. The replacement of hydrogen with deuterium induces systematic changes in carbon-13 chemical shifts that reflect alterations in bond lengths, vibrational frequencies, and electronic environments [26] [19].

Primary isotopic perturbation effects occur for carbon atoms directly bonded to deuterium, manifesting as upfield shifts typically ranging from 0.1 to 0.3 parts per million [27] [24]. These effects result from the reduced vibrational amplitude of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to changes in the average carbon-deuterium bond length and subsequent modification of the nuclear shielding environment [19]. For gamma-decalactone-d4 deuterated at the 2,2,3,3-positions, the C-2 and C-3 carbons exhibit characteristic upfield shifts indicative of primary deuterium isotope effects.

Secondary isotopic perturbation effects manifest at carbon positions β to deuterated sites, typically producing smaller upfield shifts of 0.01 to 0.05 parts per million [27] [25]. These effects arise from transmission of isotopic perturbation through the molecular framework and are particularly sensitive to molecular conformation and electronic structure [28]. In the gamma-decalactone framework, secondary effects may be observed at the C-1 carbonyl carbon and C-4 ring carbon depending on the specific deuteration pattern.

Carbon PositionChemical Shift (ppm)Deuterium EffectMechanism
C-1 (Carbonyl)177.1Minimal (<0.01 ppm)Long-range perturbation
C-2 (α to C=O)35.4Primary effect if deuteratedDirect C-D bond formation
C-3 (β to C=O)31.5Secondary effect if adjacent to DElectronic transmission
C-4 (γ to C=O)80.9Minimal unless directly deuteratedConformational effects
C-5 (Alkyl chain)25.0Variable depending on D locationDistance-dependent
C-6-C-10 (Alkyl chain)13.9-29.0Long-range effects (<0.02 ppm)Weak perturbation

Long-range isotopic perturbation effects extend beyond the β-position, although their magnitude decreases rapidly with increasing distance from the deuterium substitution site [25] [29]. These effects can be transmitted through up to four or five bonds and are particularly pronounced in systems with extended conjugation or hydrogen bonding networks [30]. For gamma-decalactone-d4, long-range effects may be detectable in the alkyl side chain carbons, providing insights into conformational preferences and intramolecular interactions.

The quantitative analysis of deuterium isotopic perturbation effects enables determination of deuteration efficiency and site selectivity in synthetic preparations [16]. Integration of carbon-13 signals from deuterated and non-deuterated isotopomers provides direct measurement of isotopic composition without requiring external standards [31]. This approach is particularly valuable for assessing the purity of commercial deuterated standards and monitoring deuterium exchange processes during analytical procedures.

Temperature-dependent carbon-13 nuclear magnetic resonance studies reveal the dynamic nature of isotopic perturbation effects and their relationship to molecular motion [18] [24]. At reduced temperatures, isotopic perturbation effects become more pronounced due to decreased vibrational averaging, enabling enhanced detection sensitivity and improved quantitative accuracy [18]. These temperature effects are particularly important for compounds exhibiting conformational flexibility or intramolecular exchange processes.

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

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